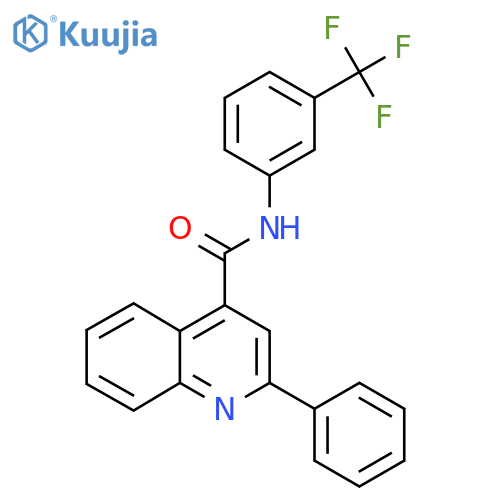

Cas no 324780-18-9 (2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide)

324780-18-9 structure

商品名:2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide

2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide

- 2-phenyl-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide

- AKOS002256094

- F0391-0015

- VU0488322-1

- 2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide

- 324780-18-9

-

- インチ: 1S/C23H15F3N2O/c24-23(25,26)16-9-6-10-17(13-16)27-22(29)19-14-21(15-7-2-1-3-8-15)28-20-12-5-4-11-18(19)20/h1-14H,(H,27,29)

- InChIKey: CAVPZBMXDXYUJB-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=CC(=C1)NC(C1C=C(C2C=CC=CC=2)N=C2C=CC=CC=12)=O)(F)F

計算された属性

- せいみつぶんしりょう: 392.11364759g/mol

- どういたいしつりょう: 392.11364759g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 3

- 複雑さ: 561

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- トポロジー分子極性表面積: 42Ų

2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0391-0015-15mg |

2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

324780-18-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0391-0015-30mg |

2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

324780-18-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0391-0015-50mg |

2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

324780-18-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0391-0015-10μmol |

2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

324780-18-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0391-0015-20μmol |

2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

324780-18-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0391-0015-25mg |

2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

324780-18-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0391-0015-10mg |

2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

324780-18-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0391-0015-5mg |

2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

324780-18-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0391-0015-75mg |

2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

324780-18-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0391-0015-4mg |

2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

324780-18-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

324780-18-9 (2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 4964-69-6(5-Chloroquinaldine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量